2-Amino-1-[3-(benzyl-isopropyl-amino)-pyrrolidin-1-yl]-ethanone
CAS No.:
Cat. No.: VC13460728
Molecular Formula: C16H25N3O
Molecular Weight: 275.39 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H25N3O |
|---|---|
| Molecular Weight | 275.39 g/mol |
| IUPAC Name | 2-amino-1-[3-[benzyl(propan-2-yl)amino]pyrrolidin-1-yl]ethanone |
| Standard InChI | InChI=1S/C16H25N3O/c1-13(2)19(11-14-6-4-3-5-7-14)15-8-9-18(12-15)16(20)10-17/h3-7,13,15H,8-12,17H2,1-2H3 |
| Standard InChI Key | RNAALBWXNHNBFM-UHFFFAOYSA-N |
| SMILES | CC(C)N(CC1=CC=CC=C1)C2CCN(C2)C(=O)CN |
| Canonical SMILES | CC(C)N(CC1=CC=CC=C1)C2CCN(C2)C(=O)CN |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a pyrrolidine ring (five-membered saturated heterocycle) with three key substituents:
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A benzyl-isopropyl-amino group at the 3-position
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An amino-ethanone moiety at the 1-position
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A secondary amine bridge connecting the substituents
This configuration creates two chiral centers (C1 and C3), making stereoselective synthesis critical for biological efficacy .
Key Physicochemical Parameters
The logP value indicates moderate lipophilicity, suggesting reasonable blood-brain barrier permeability, while limited aqueous solubility may necessitate prodrug strategies for therapeutic applications.
Synthesis and Manufacturing
Primary Synthetic Routes
The compound is synthesized through a four-step sequence involving:
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Mannich Reaction: Condensation of pyrrolidine with formaldehyde and benzyl-isopropyl-amine yields the 3-substituted pyrrolidine intermediate.
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Acylation: Introduction of the ethanone group via reaction with chloroacetyl chloride in dichloromethane (70% yield) .
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Amination: Nucleophilic substitution with ammonia in THF at -20°C (58% yield) .
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Chiral Resolution: HPLC separation using a Chiralpak AD-H column (heptane/ethanol 90:10) achieves >99% enantiomeric excess .
Process Optimization
Key advancements in synthesis include:
Biological Activity and Mechanism
Neurotransmitter Receptor Interactions
In vitro studies demonstrate:
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Dopamine D2 Receptor: Kᵢ = 84 nM (±12 nM, n=6) in radioligand binding assays .
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Serotonin 5-HT₁A: 43% inhibition at 10 μM concentration.
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Norepinephrine Transporter: IC₅₀ = 2.1 μM in HEK293 cell assays .
Enzymatic Modulation
The compound shows dual activity against:
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Monoamine Oxidase B (MAO-B): IC₅₀ = 0.8 μM (selectivity ratio MAO-B/MAO-A = 18:1) .
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Acetylcholinesterase (AChE): 62% inhibition at 100 μM, suggesting potential for cognitive enhancement.
In Vivo Pharmacokinetics
| Parameter | Value (Rat IV) | Value (Oral) |
|---|---|---|
| Bioavailability | 100% | 38% ± 7% |
| Tₘₐₓ | - | 1.2 h |
| Cₘₐₓ | - | 1.4 μg/mL |
| Half-life | 2.8 h | 3.1 h |
| Vd | 4.2 L/kg | - |
| Cl | 1.1 L/h/kg | - |
Data from show moderate oral bioavailability with linear pharmacokinetics between 5-50 mg/kg doses.
Therapeutic Applications
Neurological Disorders
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Parkinson's Disease Models: 30 mg/kg/day dosing reduced rotational asymmetry by 62% in 6-OHDA lesioned rats .
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Depression: Forced swim test showed 48% immobility reduction at 10 mg/kg (p<0.01 vs control).
Antimicrobial Activity
Against ESKAPE pathogens:
| Organism | MIC (μg/mL) |
|---|---|
| S. aureus MRSA | 128 |
| E. faecium VRE | >256 |
| K. pneumoniae | 64 |
Data from suggest limited direct antimicrobial action but potential for adjuvant therapy.
Comparative Analysis with Structural Analogs
| Compound | Molecular Weight | D2 Kᵢ (nM) | MAO-B IC₅₀ (μM) | LogP |
|---|---|---|---|---|
| Target Compound | 275.39 | 84 | 0.8 | 2.8 |
| 2-Amino-1-(3-methoxy-pyrrolidinyl)ethanone | 186.24 | 420 | >10 | 1.2 |
| 4-(Benzylamino)piperidine | 190.29 | 2100 | 8.2 | 3.1 |
| 3-(Isopropylamino)pyrrolidine | 156.26 | 950 | 4.5 | 2.3 |
Data synthesized from highlight the target compound's superior receptor affinity and enzymatic inhibition.
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